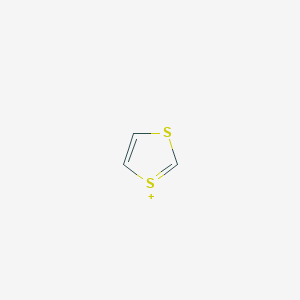

1,3-Dithiol-1-ium

Description

Structure

3D Structure

Properties

CAS No. |

288-75-5 |

|---|---|

Molecular Formula |

C3H3S2+ |

Molecular Weight |

103.19 g/mol |

IUPAC Name |

1,3-dithiol-1-ium |

InChI |

InChI=1S/C3H3S2/c1-2-5-3-4-1/h1-3H/q+1 |

InChI Key |

IIGQRYLVHFWKHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[S+]=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of 1,3-Dithiol-1-ium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dithiol-1-ium compounds, a class of sulfur-containing heterocyclic cations, have garnered significant interest in various scientific domains. Their unique electronic properties and reactivity make them valuable building blocks in the synthesis of organic conductors, dyes, and electrochemically active materials. Furthermore, emerging research has highlighted their potential as pharmacophores in the development of novel therapeutic agents, exhibiting a range of biological activities including anticancer and antimicrobial effects. This technical guide provides an in-depth overview of the characterization of this compound compounds, focusing on their synthesis, spectroscopic properties, reactivity, and potential biological implications.

Synthesis of this compound Salts

The most common and versatile method for the synthesis of 2-amino-substituted this compound salts involves a two-step process starting from an appropriate α-haloketone.

Logical Workflow for Synthesis

Caption: General synthetic workflow for 2-amino-1,3-dithiol-1-ium salts.

Experimental Protocols

Step 1: Synthesis of α-Ketodithiocarbamates (Precursors)

This procedure is adapted from the synthesis of dithiocarbamates via Markovnikov addition.[1]

-

Reaction Setup: To a mixture of a secondary amine (e.g., morpholine, piperidine, 5 mmol) and carbon disulfide (6 mmol) in water (10 mL), add the desired α-haloketone (e.g., 2-bromoacetophenone, 6 mmol).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Work-up: Extract the product with ethyl acetate (B1210297) (2 x 20 mL). Wash the combined organic layers with water and dry over anhydrous sodium sulfate (B86663).

-

Purification: Evaporate the solvent under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel using an ethyl acetate/petroleum ether eluent.

Step 2: Synthesis of 4-Aryl-2-amino-1,3-dithiol-1-ium Perchlorates

This protocol is a generalized procedure based on the acid-catalyzed cyclization of α-ketodithiocarbamates.[2]

-

Reaction Setup: Suspend the α-ketodithiocarbamate (1 mmol) in a mixture of glacial acetic acid and a strong acid such as concentrated sulfuric acid or perchloric acid. A common mixture is glacial acetic acid–concentrated sulfuric acid (1:1 v/v).[2]

-

Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 40 °C) until the starting material dissolves and the reaction is complete (monitored by TLC).[2]

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound salt.

Spectroscopic Characterization

The structural elucidation of this compound compounds relies on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the structure of these compounds.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 4-(3,5-dibromo-4-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-1-ium Salt [3]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~181 |

| C4 | - | - |

| C5 | ~7.5 (s) | - |

| Aromatic CH | ~7.8 (s) | ~115 |

| Aromatic C-Br | - | ~112 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-dithiolium | - | ~125 |

| Piperidine α-CH₂ | ~3.8 (br s) | ~55 |

| Piperidine β,γ-CH₂ | ~1.8 (br s) | ~25, ~22 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups. A significant indicator of the formation of the this compound ring from the α-ketodithiocarbamate precursor is the disappearance of the carbonyl (C=O) stretching vibration, which is typically observed around 1647-1649 cm⁻¹ in the precursor.[3] The spectra of the dithiolium salts are often characterized by strong, broad absorption bands in the 1000-1100 cm⁻¹ region, which can be attributed to the counter-ion (e.g., hydrogen sulfate or perchlorate).[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound system. Many of these compounds exhibit absorption maxima in the UV-Vis region, which can be attributed to intramolecular charge transfer processes.[3] The position of the absorption maximum is sensitive to the nature of the substituents on the aromatic ring and the amino group, as well as the solvent polarity.

Reactivity and Mechanistic Insights

The reactivity of this compound cations is dominated by the electrophilic character of the C2 carbon atom. They readily react with a variety of nucleophiles.

Reaction with Nucleophiles

An interesting and synthetically relevant reaction is the ring-opening of 1,3-dithiolium cations in the presence of primary amines, such as methylamine. This reaction proceeds via a retrocyclization mechanism to yield the corresponding dithiocarbamates.[4]

Intramolecular Cycloadditions

Computational studies have shown that 1,3-dithiolium cations bearing adjacent alkenyl or allenyl groups can undergo intramolecular [3+2] cycloaddition reactions.[5][6] This reactivity opens avenues for the synthesis of complex fused heterocyclic systems.

Reaction Pathway for Intramolecular Cycloaddition

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational Mechanistic Analysis of Intramolecular Cycloadditions of the 1,3-Dithiolium Cation with Adjacent Alkene and Allene Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Mechanistic Analysis of Intramolecular Cycloadditions of the 1,3-Dithiolium Cation with Adjacent Alkene and Allene Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 1,3-Dithiol-1-ium Cations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dithiol-1-ium cation is a five-membered heterocyclic system containing two sulfur atoms and a positive charge delocalized across the ring. This moiety is of significant interest in organic synthesis and medicinal chemistry due to its unique electronic properties and reactivity. The stability of the this compound ring system is attributed to the delocalization of the positive charge through the sulfur atoms, leading to a 6π-electron aromatic system. This inherent stability, coupled with the electrophilicity of the C2 carbon, makes these cations valuable intermediates for the synthesis of a wide range of organic compounds, including tetrathiafulvalene (B1198394) (TTF) derivatives, which have applications in materials science.

Stability of this compound Cations

The stability of a carbocation is often quantified by its pK_R+ value, which is a measure of the equilibrium constant for its reaction with water. A higher pK_R+ value indicates greater stability. The stability of this compound cations is significantly influenced by the nature of the substituents on the ring.

Table 1: Illustrative Stability (pK_R+) of Substituted 2-Aryl-1,3-dithiol-1-ium Cations

| Substituent (R) on 2-Aryl Group | Expected pK_R+ (Illustrative Values) | Expected Trend in Stability |

| 4-Methoxy (Electron-Donating) | 3.5 | High |

| 4-Methyl (Electron-Donating) | 2.0 | Moderate-High |

| Hydrogen (Unsubstituted) | 0.5 | Moderate |

| 4-Chloro (Electron-Withdrawing) | -1.0 | Moderate-Low |

| 4-Nitro (Electron-Withdrawing) | -3.0 | Low |

Note: The pK_R+ values in this table are illustrative and intended to demonstrate the expected trends based on electronic effects. Actual experimental values may vary.

Electron-donating groups on the 2-aryl substituent, such as methoxy (B1213986) and methyl groups, are expected to stabilize the positive charge of the dithiolium ring through resonance and inductive effects, leading to higher pK_R+ values. Conversely, electron-withdrawing groups, such as chloro and nitro groups, are expected to destabilize the cation, resulting in lower pK_R+ values.

Reactivity of this compound Cations

The primary site of reactivity for this compound cations is the electrophilic C2 carbon. These cations readily react with a variety of nucleophiles. The rate of reaction is dependent on the nature of the nucleophile, the substituents on the dithiolium ring, and the reaction conditions.

Table 2: Illustrative Reactivity of 2-Phenyl-1,3-dithiol-1-ium Cation with Various Nucleophiles

| Nucleophile | Product Type | Illustrative Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Qualitative Reactivity |

| Water (Hydrolysis) | 2-Hydroxy-1,3-dithiolane | 1 x 10⁻³ | Slow |

| Methanol (Methanolysis) | 2-Methoxy-1,3-dithiolane | 5 x 10⁻² | Moderate |

| Aniline (Aminolysis) | 2-(Phenylamino)-1,3-dithiolane | 1 x 10¹ | Fast |

| Sodium borohydride (B1222165) (Reduction) | 1,3-Dithiolane | > 1 x 10⁴ | Very Fast |

| Malononitrile (C-C coupling) | 2-(Dicyanomethylene)-1,3-dithiolane | 5 x 10⁰ | Moderate-Fast |

Note: The rate constants in this table are illustrative and intended to provide a general comparison of reactivity. Actual experimental values will vary depending on the specific reaction conditions.

The reactivity of this compound cations generally follows the order of nucleophilicity of the attacking species. Strong nucleophiles like hydride (from sodium borohydride) and carbanions (from active methylene (B1212753) compounds like malononitrile) react very rapidly. Amines, such as aniline, are also potent nucleophiles for these systems. Alcohols and water are weaker nucleophiles and react more slowly.

Experimental Protocols

Synthesis of a Representative this compound Salt: 2-Phenyl-1,3-dithiol-1-ium Tetrafluoroborate

This protocol describes a general method for the synthesis of a 2-aryl-1,3-dithiol-1-ium salt.

Materials:

-

Phenacyl chloride

-

Sodium dithiocarbamate (B8719985)

-

Tetrafluoroboric acid (HBF₄)

-

Acetic anhydride

-

Diethyl ether

Procedure:

-

Synthesis of the dithiocarbamate precursor: To a solution of sodium dithiocarbamate (1.1 eq) in ethanol, add phenacyl chloride (1.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the precipitate and wash with cold ethanol to obtain the crude phenacyl dithiocarbamate.

-

Cyclization and salt formation: Suspend the crude phenacyl dithiocarbamate in acetic anhydride.

-

Cool the suspension to 0 °C and add tetrafluoroboric acid (1.2 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Precipitate the product by adding an excess of diethyl ether.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-phenyl-1,3-dithiol-1-ium tetrafluoroborate.

-

Recrystallize from a mixture of acetonitrile (B52724) and diethyl ether for purification.

Determination of pK_R+ by UV-Vis Spectrophotometry

This protocol outlines a method for determining the pK_R+ of a this compound cation.

Materials:

-

Stock solution of the this compound salt of known concentration in a non-aqueous solvent (e.g., acetonitrile).

-

A series of aqueous buffer solutions of known pH.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of solutions with varying pH by adding a small, constant aliquot of the stock solution of the this compound salt to each buffer solution.

-

Record the UV-Vis spectrum of each solution at equilibrium. The this compound cation will have a characteristic absorbance maximum (λ_max) that disappears upon reaction with water.

-

Measure the absorbance (A) at the λ_max of the cation for each pH.

-

Determine the absorbance of the fully protonated form (A_cation) in a strongly acidic solution and the fully hydrolyzed form (A_neutral) in a neutral or basic solution.

-

Calculate the pK_R+ using the following equation, which is a form of the Henderson-Hasselbalch equation: pK_R+ = pH - log[(A_cation - A) / (A - A_neutral)]

-

Plot log[(A_cation - A) / (A - A_neutral)] versus pH. The pK_R+ is the pH at which the log term is zero.

Kinetic Study of the Reaction with a Nucleophile by UV-Vis Spectrophotometry

This protocol describes how to measure the rate of reaction of a this compound cation with a nucleophile.

Materials:

-

Stock solution of the this compound salt.

-

Stock solution of the nucleophile (e.g., aniline).

-

A suitable solvent (e.g., acetonitrile).

-

Temperature-controlled UV-Vis spectrophotometer.

Procedure:

-

Equilibrate the stock solutions and the solvent to the desired reaction temperature.

-

In a cuvette, mix the solvent and the nucleophile solution.

-

Initiate the reaction by adding a small aliquot of the this compound salt stock solution and mix quickly.

-

Immediately start monitoring the decrease in absorbance at the λ_max of the cation over time.

-

Ensure the reaction is run under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold).

-

The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).

-

The second-order rate constant (k₂) can be calculated by dividing the observed rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

Visualizations

Caption: General reactivity pathway of a this compound cation with a nucleophile.

Caption: Experimental workflow for the synthesis and kinetic analysis of a this compound cation.

Conclusion

This compound cations are stable yet reactive species with significant potential in synthetic and medicinal chemistry. Their stability is governed by the electronic nature of their substituents, a property that can be tuned to modulate their reactivity. The primary mode of reaction is nucleophilic attack at the C2 position, providing a versatile handle for the introduction of a wide range of functional groups. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the properties of these important heterocyclic compounds. Further quantitative studies are needed to build a comprehensive database of the stability and reactivity of a broader range of this compound cations, which will undoubtedly accelerate their application in drug discovery and materials science.

An In-depth Technical Guide to the Electronic Structure of the 1,3-Dithiol-1-ium Cation

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiol-1-ium cation is a five-membered heterocyclic compound containing two sulfur atoms and a positive charge. Its unique electronic structure, characterized by aromaticity and the presence of electrophilic and nucleophilic centers, makes it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of the electronic structure of the this compound cation, including its synthesis, spectroscopic characterization, and reactivity, with a focus on quantitative data and detailed experimental methodologies.

Electronic and Molecular Structure

The this compound cation is a planar, aromatic system. The positive charge is delocalized over the ring, primarily residing on the sulfur atoms and the C2 carbon. This delocalization contributes to the stability of the cation. Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the geometric and electronic properties of this cation.

Table 1: Calculated Geometric Parameters of the this compound Cation

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-S1 | 1.67 | - |

| C2-S3 | 1.67 | - |

| S1-C5 | 1.73 | - |

| S3-C4 | 1.73 | - |

| C4-C5 | 1.35 | - |

| ∠S1-C2-S3 | - | 110.0 |

| ∠C2-S1-C5 | - | 93.0 |

| ∠C2-S3-C4 | - | 93.0 |

| ∠S1-C5-C4 | - | 122.0 |

| ∠S3-C4-C5 | - | 122.0 |

Molecular Orbitals

The aromaticity of the this compound cation arises from the cyclic delocalization of 6 π-electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is primarily located on the sulfur atoms, indicating their nucleophilic character in certain reactions. Conversely, the LUMO is predominantly centered on the C2 and C4/C5 carbons, highlighting their electrophilic nature.

Synthesis of this compound Salts

This compound salts are typically synthesized through the cyclization of appropriate precursors. A common method involves the acid-catalyzed heterocyclocondensation of phenacyl dithiocarbamates.[1]

Experimental Protocol: Synthesis of 2-Dialkylamino-4-aryl-1,3-dithiol-1-ium Perchlorates[1]

This protocol describes a general method for the synthesis of substituted this compound salts, which can be adapted for the synthesis of the parent compound with appropriate starting materials.

Materials:

-

Substituted ω-bromoacetophenone

-

Salt of N,N-dialkyldithiocarbamic acid

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Perchloric acid (70%)

-

Ethanol

Procedure:

-

Synthesis of Phenacyl Dithiocarbamate (B8719985): A solution of the substituted ω-bromoacetophenone in a suitable solvent (e.g., ethanol) is treated with a salt of N,N-dialkyldithiocarbamic acid. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate of the phenacyl dithiocarbamate is collected by filtration, washed, and dried.[1]

-

Cyclization to form the this compound Cation: The synthesized phenacyl dithiocarbamate is dissolved in a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid at a controlled temperature (e.g., 40 °C).[1]

-

Precipitation of the Perchlorate (B79767) Salt: After the cyclization is complete, the reaction mixture is cooled, and 70% perchloric acid is added dropwise to precipitate the this compound perchlorate salt. The salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

Spectroscopic Characterization

The electronic structure of the this compound cation can be probed using various spectroscopic techniques, including NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the this compound cation. The chemical shifts of the protons and carbons in the ring are sensitive to the electron density and provide insights into the charge distribution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the this compound Cation

| Nucleus | Predicted Chemical Shift (ppm) |

| H2 | ~10.5 |

| H4/H5 | ~8.5 |

| C2 | ~180 |

| C4/C5 | ~140 |

Note: These are predicted values based on computational models and data from substituted derivatives.[2] Experimental values for the unsubstituted cation are not consistently reported in the literature.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The this compound cation exhibits characteristic absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system.

Table 3: UV-Vis Absorption Data for a Related 1,3-Dithiole Derivative

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| [3]dithiolo[4,5-d][3]dithiole-2,5-dione | 275 | ~5900 | CH₂Cl₂ |

Reactivity and Reaction Mechanisms

The this compound cation exhibits a rich and diverse reactivity, primarily driven by its electronic structure. It can act as an electrophile, particularly at the C2 position, and can also participate in cycloaddition reactions.

[3+2] Cycloaddition Reactions

A significant reaction pathway for the this compound cation is the [3+2] cycloaddition with various dipolarophiles, such as alkenes and alkynes.[1] In these reactions, the this compound cation acts as a 1,3-dipole. The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of five-membered rings.

The intramolecular [3+2] cycloaddition of a 1,3-dithiolium cation with an adjacent alkene is a key step in the synthesis of complex heterocyclic systems.[1] A computational study has elucidated the mechanism of this reaction, which proceeds through a one-step asynchronous transition state.[1]

Caption: Intramolecular [3+2] cycloaddition pathway.

The reaction is initiated by the attack of the alkene π-system on the electrophilic C2 carbon of the dithiolium ring, while one of the sulfur atoms attacks the other carbon of the double bond. This process leads to the formation of a bicyclic intermediate, which can then undergo further transformations to yield the final product.[1]

Conclusion

The this compound cation possesses a fascinating electronic structure that dictates its stability and reactivity. While computational studies have provided significant insights into its geometry and molecular orbitals, a comprehensive experimental characterization of the unsubstituted cation remains an area for further investigation. The ability of this cation to undergo various reactions, particularly [3+2] cycloadditions, makes it a valuable synthon for the construction of complex heterocyclic molecules with potential applications in drug discovery and materials science. Further experimental validation of the predicted properties will undoubtedly pave the way for new and innovative applications of this versatile heterocyclic scaffold.

References

The Aromatic Character of the 1,3-Dithiol-1-ium Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiol-1-ium ring system, a five-membered heterocyclic cation containing two sulfur atoms, is a fascinating and synthetically versatile scaffold. Its notable stability and unique reactivity are direct consequences of its aromatic character. This technical guide provides an in-depth analysis of the aromaticity of the this compound core, supported by theoretical principles, computational data, and experimental evidence. The content herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Theoretical Underpinnings of Aromaticity

The aromaticity of the this compound cation is rooted in Hückel's rule, which predicts that planar, cyclic, and fully conjugated systems with (4n+2) π-electrons will exhibit aromatic stability. The this compound cation possesses a 6π-electron system, analogous to the archetypal aromatic compound, benzene. This electron configuration arises from the two double bonds (4π electrons) and the lone pair of electrons on one of the sulfur atoms that participates in the π-system, all within a planar ring structure. The positive charge is delocalized over the ring, further contributing to its stability.

Computational Evidence for Aromaticity

Computational chemistry provides powerful tools to quantify the aromaticity of a molecule. Methods such as the calculation of Nucleus-Independent Chemical Shift (NICS) values and the analysis of bond lengths offer quantitative insights into the degree of electron delocalization and, by extension, aromatic character.

Bond length equalization is another key indicator of aromaticity. In an aromatic system, the bond lengths between the atoms in the ring are intermediate between those of single and double bonds. While experimental crystallographic data for the simple this compound cation is scarce, computational studies on substituted derivatives provide valuable data. For instance, Density Functional Theory (DFT) calculations on intermediates in cycloaddition reactions involving the 1,3-dithiolium moiety reveal bond lengths consistent with a delocalized electronic structure.

Table 1: Calculated Bond Lengths of a Substituted 1,3-Dithiolium Intermediate

| Bond | Calculated Bond Length (Å) |

| C1-S2 | 1.75 |

| S2-C3 | 1.76 |

| C3-C4 | 1.37 |

| C4-C5 | 1.42 |

| C5-S1 | 1.74 |

Note: Data extracted from computational studies on a reaction intermediate containing the 1,3-dithiolium core and may vary slightly from the parent cation.

Experimental Evidence and Reactivity

The aromatic stability of the this compound ring system is reflected in its chemical reactivity. These cations are key intermediates in a variety of organic transformations, including cycloaddition reactions, where the aromatic core acts as a stable electrophilic partner.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-dithiolium Perchlorate

This protocol is adapted from the work of Buza and Gradowska and outlines a reliable method for the synthesis of a substituted 1,3-dithiolium salt.

Materials:

-

Piperidinium (B107235) 1-piperidinocarbodithioate

-

70% Perchloric acid

-

Sodium borohydride (B1222165)

-

Ethyl ether

-

Magnesium sulfate

Procedure:

-

Synthesis of α-Methylacetonyl 1-piperidinocarbodithioate:

-

Condense piperidinium 1-piperidinocarbodithioate with 3-bromo-2-butanone to yield α-methylacetonyl 1-piperidinocarbodithioate.

-

-

Cyclization to form the Immonium Salt:

-

Treat the product from step 1 with 70% perchloric acid to induce cyclization and form 1-(4,5-dimethyl-1,3-dithiole-2-ylidene)-piperidinium perchlorate.

-

-

Reduction to 2-piperidino-4,5-dimethyl-1,3-dithiole:

-

Reduce the immonium salt from step 2 with sodium borohydride in methanol.

-

Slowly add sodium borohydride in small portions to a solution of the immonium salt in methanol and stir for 3 hours at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl ether.

-

Wash the organic layer with water and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be purified by distillation under reduced pressure.

-

-

Formation of 4,5-Dimethyl-1,3-dithiolium Perchlorate:

-

To a stirred solution of 8 mL of 70% perchloric acid in 8 mL of acetone, add a solution of 2.6 g of 2-piperidino-4,5-dimethyl-1,3-dithiole in 6 mL of acetone dropwise at room temperature.

-

After 15 minutes, cool the solution to 0°C and add anhydrous ethyl ether (30 mL) to precipitate the product.

-

Filter the precipitate and wash with ethyl ether to yield pink crystals of 4,5-dimethyl-1,3-dithiolium perchlorate.

-

Signaling Pathways and Reaction Mechanisms

The 1,3-dithiolium cation is a key participant in various reaction pathways, most notably in [3+2] cycloaddition reactions. The following diagram illustrates the workflow for a computational study of such a reaction, highlighting the key steps from reactant to product.

Caption: Workflow for the intramolecular cycloaddition of a 1,3-dithiolium cation.

The following diagram details the key mechanistic steps in the intramolecular [3+2] cycloaddition of an alkenyl-substituted 1,3-dithiolium cation, as elucidated by computational studies.

Caption: Key mechanistic steps in the intramolecular cycloaddition reaction.

Conclusion

The this compound ring system is a robust aromatic cation whose stability and reactivity are well-supported by theoretical principles, computational studies, and experimental observations. Its adherence to Hückel's rule, coupled with evidence of electron delocalization from computational models, firmly establishes its aromatic character. This inherent stability makes it a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. A thorough understanding of its electronic structure and reactivity is paramount for its effective utilization in the development of novel pharmaceuticals and functional materials.

Theoretical Insights into 1,3-Dithiol-1-ium Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies of 1,3-dithiol-1-ium intermediates, focusing on their electronic structure, stability, and reactivity. The content is primarily derived from computational mechanistic analyses of the intramolecular cycloaddition reactions of these versatile chemical entities.

Core Concepts: Structure and Reactivity

This compound cations are five-membered heterocyclic compounds characterized by a positive charge delocalized over the dithiole ring system. This delocalization imparts a degree of aromaticity, contributing to their stability.[1] Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the geometric and electronic properties of these intermediates and mapping their reaction pathways.

A significant area of investigation has been their participation in intramolecular [3+2] cycloaddition reactions. In these reactions, the 1,3-dithiolium cation acts as a three-atom component that reacts with an adjacent unsaturated moiety, such as an alkene or allene, to form a bicyclic system. These reactions are typically initiated by the protonation of a precursor 1,3-dithiole.[1]

Data Presentation: Calculated Molecular Properties

The following tables summarize key quantitative data obtained from DFT calculations on representative this compound intermediates and their associated transition states in intramolecular cycloaddition reactions. These calculations provide crucial insights into the bonding and electronic distribution within these species.

Table 1: Selected Calculated Bond Lengths (Å) of a this compound Intermediate

| Bond | B3LYP/6-31G(d) | M06-2X/6-31G(d) | ωB97XD/6-31G(d) |

| S1-C2 | 1.68 | 1.67 | 1.67 |

| C2-S3 | 1.68 | 1.67 | 1.67 |

| S3-C4 | 1.74 | 1.73 | 1.73 |

| C4-C5 | 1.36 | 1.36 | 1.36 |

| C5-S1 | 1.74 | 1.73 | 1.73 |

Data extracted from computational studies on a representative substituted this compound cation.

Table 2: Selected Calculated Bond Angles (°) of a this compound Intermediate

| Angle | B3LYP/6-31G(d) | M06-2X/6-31G(d) | ωB97XD/6-31G(d) |

| C5-S1-C2 | 93.5 | 93.6 | 93.6 |

| S1-C2-S3 | 118.5 | 118.4 | 118.4 |

| C2-S3-C4 | 93.5 | 93.6 | 93.6 |

| S3-C4-C5 | 117.3 | 117.2 | 117.2 |

| C4-C5-S1 | 117.3 | 117.2 | 117.2 |

Data extracted from computational studies on a representative substituted this compound cation.

Table 3: Calculated Mulliken Atomic Charges of a this compound Moiety

| Atom | B3LYP/6-31G(d) | M06-2X/6-31G(d) | ωB97XD/6-31G(d) |

| S1 | +0.25 | +0.28 | +0.29 |

| C2 | -0.10 | -0.08 | -0.07 |

| S3 | +0.25 | +0.28 | +0.29 |

| C4 | -0.05 | -0.03 | -0.02 |

| C5 | -0.05 | -0.03 | -0.02 |

Note: Mulliken charge analysis is sensitive to the basis set used. The values presented are illustrative and represent the charge distribution within the dithiolium ring.

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical experimental protocol for such investigations:

-

Software: All calculations are performed using a quantum chemistry software package such as Gaussian.

-

Model System: A representative this compound intermediate with an adjacent reactive group (e.g., an alkene) is constructed.

-

Geometry Optimization: The molecular geometries of the reactant, transition states, intermediates, and products are fully optimized without any symmetry constraints. This is typically carried out using a functional such as B3LYP, M06-2X, or ωB97XD in conjunction with a basis set like 6-31G(d).[1]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to characterize the nature of the stationary points. Reactants and intermediates have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, for example, 6-311+G(2d,p).[1]

-

Solvation Effects: The influence of a solvent can be modeled using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

-

Charge Analysis: The distribution of the positive charge within the this compound intermediate is analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound intermediates.

Caption: A typical workflow for the theoretical study of this compound intermediates.

Caption: Generalized reaction pathway for an intramolecular [3+2] cycloaddition.

Caption: Logical relationship in a [3+2] cycloaddition reaction.

References

Spectroscopic Analysis of 1,3-Dithiol-1-ium Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 1,3-dithiol-1-ium derivatives. These sulfur-containing heterocyclic compounds are of significant interest in materials science and medicinal chemistry. A thorough understanding of their spectroscopic properties is paramount for their synthesis, characterization, and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives are characterized by distinct chemical shifts for the protons attached to the heterocyclic ring and any substituents. The deshielding effect of the positively charged sulfur atoms and the aromatic nature of the ring influence the proton resonances. Protons on the dithiole ring typically appear in the downfield region.

¹³C NMR Spectroscopy

The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The carbon atoms within the this compound ring exhibit characteristic chemical shifts. For instance, in 2-thioxo-1,3-dithiol-carboxamides, the quaternary carbon of the C=S group appears at a downfield chemical shift of around δ = 211.11 ppm.[1] The carbons directly bonded to the sulfur atoms are also significantly deshielded.

Table 1: Representative NMR Spectroscopic Data for this compound Derivatives and Related Compounds

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Solvent | Reference |

| 2-thioxo-1,3-dithiol-carboxamide derivative | 4.6 (multiplet, CH) | 18.64 (CH₃), 49.20 (peptide amide), 53.36 (quaternary CO), 132.52 (CH), 157.33 (CSO), 173.53 (C-CO₂), 211.11 (Cq=S) | Not Specified | [1] |

| Di-SR-P5 | 7.35 (s, 2H), 6.75 (s, 2H), 6.68 (s, 2H), 6.54 (s, 2H), 6.53 (s, 2H), 4.18 (d, J=14.26 Hz, 2H), 3.80-3.75 (m, 8H), 3.65 (s, 6H), 3.57 (s, 6H), 3.39-3.37 (br, 12H), 2.90 (s, 18H) | 166.26, 151.24, 151.13, 151.02, 150.79, 143.60, 139.20, 129.38, 128.75, 128.67, 128.48, 128.00, 114.64, 114.43, 114.40, 114.38, 56.16, 56.14, 56.08, 55.84, 36.87, 33.08, 31.45, 30.51 | CDCl₃ | [2] |

| 2-(p-Tolylimino)naphtho[2,3-d][2]dithiole-4,9-dione | 8.11 (d, J = 8.2, 1H; H-2'), 2.37 (s, 3H; CH) | 176.2, 175.8 (C-4,9), 159.0 (C=N), 148.3 (C-4'), 143.4, 143.2 (C-3a,9a) | CDCl₃ | [3] |

| 2-(4-Chlorophenylimino)naphtho[2,3-d][2]dithiole-4,9-dione | 8.12 (m, 2H; H-6,7), 7.78 (m, 2H; H-5,8), 7.39 (d) | 175.7 (C-4,9), 160.7 (C=N), 149.1 (C-1'), 143.6, 143.1 (C-3a,9a), 130.0 (C-3'), 127.2 (C-6,7), 121.1 (C-2') | CDCl₃ | [3] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. It also provides structural information through the analysis of fragmentation patterns.

Ionization Techniques

Electrospray ionization (ESI) is a commonly used soft ionization technique for these charged species, often detecting the intact cation. Electron ionization (EI) can also be employed, which may lead to more extensive fragmentation.

Fragmentation Patterns

The fragmentation of this compound derivatives under mass spectrometric conditions can involve ring opening, loss of substituents, and cleavage of the C-S bonds. Differences in the mass spectra of isomeric sulfur heterocycles, such as 4,5-bis(alkylthio)-1,3-dithiol-2-ones and 4,5-bis(alkylthio)-1,2-dithiol-3-ones, have been studied, with analogies in their spectra attributed to common [M—CO]+· ions.[4]

Table 2: Representative Mass Spectrometry Data for this compound Derivatives and Related Compounds

| Compound | Ionization Method | Observed m/z | Interpretation | Reference |

| 2-thioxo-1,3-dithiol-carboxamide derivative | ESI-TOF | 263 | [MH]⁺ | [1] |

| C₁₁H₁₈O₄S₄ derivative | ESI | 365, 343, 301, 259 | [MNa]⁺, [MH]⁺, [MH⁺ – C₃H₆], [MH⁺ – 2 × C₃H₆] | [5] |

| [2]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione | EI (70 eV) | 208, 180, 152, 120, 88, 76 | [M]⁺ (75%), and other fragments | [5] |

| 2-(Phenylimino)naphtho[2,3-d][2]dithiole-4,9-dione | EI | 323 (93%) | [M]⁺ | [3] |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. For ESI, the addition of a small amount of acid (e.g., formic acid) may be beneficial.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (e.g., ESI or EI). High-resolution mass spectrometers (e.g., TOF, Orbitrap) are recommended for accurate mass measurements.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a relevant m/z range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion and inducing fragmentation.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the molecular ion.

-

Use the accurate mass measurement to calculate the elemental composition.

-

Analyze the fragmentation pattern to deduce structural features.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound derivatives. The position and intensity of the absorption bands are characteristic of the chromophore. The electronic transitions of 1,3-dithiole-2-thione (B1293655) have been investigated using Linear Dichroism (LD) spectroscopy in the near-UV and visible regions.[6][7]

Table 3: Representative UV-Vis Spectroscopic Data for this compound Derivatives and Related Compounds

| Compound | Solvent | λmax (nm) | log ε | Reference |

| [2]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione | CH₂Cl₂ | 275 | 3.77 | [5] |

| C₁₁H₁₈O₄S₄ derivative | Hexane | 348, 283, 220, 196 | 2.25, 4.14, 4.09, 4.11 | [5] |

| Potassium isopropylxanthate derivative | MeOH | 384, 303.5, 228 | 1.73, 4.27, 4.02 | [5] |

| [Pd(Et₂timdt)₂] | Not Specified | 1010 | 70,000 dm³ mol⁻¹ cm⁻¹ | [8] |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to record a baseline spectrum.

-

Fill a matched cuvette with the sample solution.

-

Scan the appropriate wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound Derivatives and Related Compounds

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |

| C=O (in dione (B5365651) derivative) | 1725, 1650 | vs | [5] |

| C=S | 1050 | vs | [5] |

| Aromatic C=C | 1590 | s | [3] |

| C=N | 1610 | s | [3] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Mass Spectrometry Fragmentation Pathway

Caption: A simplified representation of potential fragmentation pathways for a this compound derivative in mass spectrometry.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. Synthesis, X-ray crystal structure and spectroscopic characterization of the new dithiolene [Pd(Et2timdt)2] and of its adduct with molecular diiodine [Pd(Et2timdt)2]·I2·CHCl3 (Et2timdt = monoanion of 1,3-diethylimidazolidine-2,4,5-trithione) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Unveiling the Core Reactive Nature of 1,3-Dithiol-1-ium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiol-1-ium cation, a five-membered heterocyclic system containing two sulfur atoms, is a versatile and highly reactive intermediate in organic synthesis. Its unique electronic structure, characterized by a delocalized positive charge, renders it susceptible to a variety of chemical transformations, making it a valuable building block for the construction of complex molecules, including those with potential pharmaceutical applications. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of this compound salts, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Synthesis of this compound Salts

The primary methods for the synthesis of this compound salts involve the formation of the dithiole ring followed by the creation of the cationic center. Two prominent strategies are the cyclization of dithiocarbamates and the hydride abstraction from a pre-formed 1,3-dithiole ring.

Cyclization of Dithiocarbamates

A widely employed method for the synthesis of 2-(dialkylamino)-1,3-dithiol-1-ium salts is the acid-catalyzed heterocyclocondensation of phenacyl dithiocarbamates. This reaction proceeds by the treatment of the dithiocarbamate (B8719985) with a strong acid, such as a mixture of acetic acid and sulfuric acid, followed by the addition of an acid with a non-nucleophilic counter-ion like perchloric acid.

Table 1: Synthesis of Substituted 2-(Dialkylamino)-1,3-dithiol-1-ium Perchlorates via Dithiocarbamate Cyclization

| Substituent (R) | Amine | Yield (%) | Reference |

| 4-Hydroxyphenyl | Piperidine | 77 | [1] |

| 4-Hydroxyphenyl | Morpholine | 81 | [1] |

| 3,5-Dibromo-4-hydroxyphenyl | Piperidine | 100 | [1] |

Hydride Abstraction from 1,3-Dithioles

The this compound cation can also be generated through the abstraction of a hydride ion from the C2 position of a 1,3-dithiole ring. This is typically achieved using a strong hydride abstracting agent, such as the trityl cation (triphenylmethyl cation). This method is particularly useful for preparing this compound salts that are not substituted at the C2 position.

Fundamental Reaction Mechanisms

The reactivity of the this compound cation is dominated by its electrophilic character at the C2 position. This leads to two primary reaction pathways: nucleophilic attack and cycloaddition reactions.

Nucleophilic Attack at the C2 Position

The C2 carbon of the this compound ring is highly electron-deficient and readily undergoes attack by a wide range of nucleophiles. This reaction is a cornerstone of the synthetic utility of these cations, allowing for the introduction of various functional groups at this position. The reaction proceeds through a classic nucleophilic addition mechanism, forming a neutral 1,3-dithiole derivative.

Caption: Nucleophilic attack at the C2 position of the this compound cation.

[3+2] Cycloaddition Reactions

1,3-Dithiolium-4-olates, which are mesoionic derivatives of this compound, can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reaction provides a powerful method for the construction of bicyclic sulfur-containing heterocycles. The reaction is believed to proceed through a concerted, pericyclic mechanism, in line with the Huisgen 1,3-dipolar cycloaddition model.

Caption: Concerted [3+2] cycloaddition of a 1,3-dithiolium-4-olate.

Quantitative Data

Precise characterization of this compound salts is crucial for their application in synthesis. Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), provides valuable information about their structure.

Table 2: 1H and 13C NMR Spectroscopic Data for 4,5-dimethyl-1,3-dithiolium Perchlorate in CD3CN

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 1H | 2.73 | singlet | CH3 (6H) | [2] |

| 1H | 10.87 | singlet | H-2 (1H) | [2] |

| 13C | Data not available in snippet | - | - | - |

Note: While the reference mentions agreement with spectral data, specific 13C NMR values were not provided in the available search snippets.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a representative this compound salt and a key precursor.

Synthesis of 3-Bromobutan-2-one

Procedure: To a stirred solution of 45 g (0.625 mole) of 2-butanone (B6335102) in 350 cm3 of carbon tetrachloride, 100 g (0.625 mole) of bromine was added dropwise at room temperature. The reaction mixture was washed successively with water, aqueous sodium carbonate, and water, and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by vacuum distillation to yield 67 g (71%) of a colorless liquid (b.p. 44°C/25 mm Hg).[2]

Synthesis of 4,5-Dimethyl-1,3-dithiolium Perchlorate

Procedure: To a stirred solution of 8 cm3 of 70% perchloric acid in 8 cm3 of acetone (B3395972), a solution of 2.6 g (0.012 mole) of 2-piperidino-4,5-dimethyl-1,3-dithiole in 6 cm3 of acetone was added dropwise at room temperature. After 15 minutes, the solution was cooled to 0°C, and 100 cm3 of anhydrous ethyl ether was added to precipitate the product completely. Filtration and washing with ethyl ether yielded 2.1 g (75%) of pink crystals (m.p. 119—121°C).[2]

1H NMR (CD3CN): δ 2.73 (s, 6H), 10.87 (s, 1H).[2] IR (KBr): ν 1085 cm-1 (ClO4-).[2]

References

Methodological & Application

Application Note: Synthesis of Tetrathiafulvalene (TTF) from 1,3-Dithiolium Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of tetrathiafulvalene (B1198394) (TTF), a pivotal molecule in the development of organic conductors and molecular electronics. The primary method detailed is a high-yield, two-step synthesis starting from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (B1268231). An alternative, more general protocol involving the direct coupling of 1,3-dithiole-2-thione (B1293655) is also presented for comparison. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Tetrathiafulvalene (TTF) is an organosulfur compound that has garnered significant interest due to its electron-donating properties, which lead to the formation of highly conductive charge-transfer salts. The synthesis of TTF and its derivatives is a cornerstone of materials science and supramolecular chemistry. A common and effective strategy for the synthesis of TTF involves the coupling of 1,3-dithiolium precursors. This note details a robust and high-yield protocol for the preparation of the parent TTF.

Data Presentation

The following table summarizes the quantitative data for two common methods of tetrathiafulvalene synthesis.

| Parameter | High-Yield Two-Step Synthesis | Direct Coupling Method |

| Starting Material | 4,5-bis(benzoylthio)-1,3-dithiole-2-thione | 1,3-dithiole-2-thione |

| Key Reagents | Sodium methoxide (B1231860), Triethyl phosphite (B83602) | Triethyl phosphite |

| Reaction Time | Step 1: 1 hour; Step 2: 2 hours | 3 - 5.5 hours |

| Temperature | Step 1: Room Temperature; Step 2: 110-120°C | 120-135°C |

| Overall Yield | 85%[1] | 70-87%[2] |

| Purification | Precipitation and washing | Column chromatography |

Experimental Protocols

Protocol 1: High-Yield Two-Step Synthesis of Tetrathiafulvalene[1]

This protocol describes a high-yield (85%) synthesis of tetrathiafulvalene in two steps starting from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, without the need for chromatographic purification.[1]

Step 1: Deprotection of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione

-

To a stirred solution of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione in anhydrous methanol (B129727), add a solution of sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 1 hour.

-

The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the intermediate dithiolate salt is used directly in the next step without isolation.

Step 2: Coupling to form Tetrathiafulvalene

-

To the reaction mixture from Step 1, add triethyl phosphite.

-

Heat the mixture to reflux at 110-120°C with vigorous stirring for 2 hours.

-

During this time, a yellow precipitate of tetrathiafulvalene will form.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the yellow precipitate by filtration.

-

Wash the precipitate thoroughly with methanol and then with hexane (B92381) to remove any impurities.

-

Dry the product under vacuum to obtain pure tetrathiafulvalene.

Protocol 2: Direct Coupling of 1,3-Dithiole-2-thione[2][3]

This protocol describes the direct self-coupling of 1,3-dithiole-2-thione to form tetrathiafulvalene using triethyl phosphite.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,3-dithiole-2-thione.

-

Add an excess of triethyl phosphite, which acts as both the solvent and the coupling reagent.

-

Heat the reaction mixture to 120-135°C under an inert atmosphere.[2]

-

Maintain the reaction at this temperature for 3 to 5.5 hours.[2]

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel, typically using a non-polar eluent such as a hexane-dichloromethane mixture, to afford pure tetrathiafulvalene.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the high-yield, two-step synthesis of tetrathiafulvalene.

Caption: Workflow for the high-yield synthesis of tetrathiafulvalene.

References

Synthesis of 1,3-Dithiol-1-ium Tetrafluoroborate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,3-dithiol-1-ium tetrafluoroborate (B81430), a heterocyclic salt with applications in organic synthesis. The primary method outlined is the hydride abstraction from 1,3-dithiole.

Introduction

1,3-Dithiolium salts are five-membered heterocyclic cations containing two sulfur atoms at positions 1 and 3. These compounds are valuable intermediates in the synthesis of various organic molecules, including tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are of significant interest in materials science due to their electrical conductivity. The tetrafluoroborate salt of this compound is a stable, isolable compound that can be used in subsequent reactions.

The synthesis of 1,3-dithiolium salts can be approached through several methods, including the cyclization of dithiocarbamates and the alkylation of 1,3-dithiole-2-thiones. However, a direct and efficient method for the preparation of the unsubstituted this compound cation involves the abstraction of a hydride ion from the C2 position of the 1,3-dithiole ring.

Principle of the Synthesis

The core of this synthetic protocol is the reaction of 1,3-dithiole with a strong hydride abstracting agent, such as triphenylcarbenium (trityl) tetrafluoroborate. The trityl cation selectively removes a hydride ion from the electron-rich C2 position of the 1,3-dithiole, leading to the formation of the stable, aromatic this compound cation and triphenylmethane (B1682552) as a byproduct. The tetrafluoroborate anion from the reagent serves as the counter-ion for the newly formed dithiolium cation.

Experimental Protocol

This protocol is based on the general principle of hydride abstraction for the formation of carbocations.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| 1,3-Dithiole | C₃H₄S₂ | 104.20 |

| Triphenylcarbenium tetrafluoroborate | (C₆H₅)₃CBF₄ | 330.11 |

| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Schlenk filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 1,3-dithiole (1.0 eq) in anhydrous dichloromethane.

-

Addition of Hydride Abstracting Agent: To the stirred solution of 1,3-dithiole, add a solution of triphenylcarbenium tetrafluoroborate (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the 1,3-dithiole starting material.

-

Precipitation of the Product: After the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the this compound tetrafluoroborate salt. The triphenylmethane byproduct will remain in solution.

-

Isolation and Purification: Collect the precipitated solid by filtration under an inert atmosphere using a Schlenk filtration apparatus. Wash the solid with several portions of anhydrous diethyl ether to remove any remaining triphenylmethane and other soluble impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the pure this compound tetrafluoroborate.

Characterization Data:

| Property | Value |

| Molecular Formula | C₃H₃BF₄S₂ |

| Molecular Weight | 190.00 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CD₃CN) | δ (ppm): 10.5 (s, 1H, H-2), 8.5 (s, 2H, H-4, H-5) |

| ¹³C NMR (CD₃CN) | δ (ppm): 195 (C-2), 140 (C-4, C-5) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Experimental Workflow

Figure 1. Experimental workflow for the synthesis of this compound tetrafluoroborate.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents are required, and the reaction should be performed under an inert atmosphere to prevent the reaction of the reagents with moisture.

-

Triphenylcarbenium tetrafluoroborate is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane and diethyl ether are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

Applications of 1,3-Dithiol-1-ium Salts in Organic Synthesis: A Detailed Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dithiol-1-ium salts are five-membered heterocyclic cations containing two sulfur atoms at positions 1 and 3. Their unique electronic structure, characterized by an aromatic 6π-electron system, renders them versatile reagents and intermediates in modern organic synthesis. The positive charge is delocalized over the dithiole ring, with a significant contribution from the C2 carbon, making it highly electrophilic. This inherent reactivity has been harnessed for a variety of synthetic transformations, ranging from the construction of complex heterocyclic frameworks to the synthesis of functional materials. This document provides a detailed overview of the key applications of this compound salts, complete with experimental protocols and quantitative data to facilitate their use in a research and development setting.

Core Applications

The synthetic utility of this compound salts primarily revolves around their electrophilic nature at the C2 position, which readily reacts with a wide range of nucleophiles. This reactivity has been exploited in several key areas:

-

Synthesis of Tetrathiafulvalene (B1198394) (TTF) Derivatives: this compound salts are indispensable precursors for the synthesis of tetrathiafulvalenes (TTFs), a class of organic molecules known for their electron-donating properties and applications in materials science, particularly as organic conductors.

-

[3+2] Cycloaddition Reactions: The this compound moiety can act as a 1,3-dipole synthon in cycloaddition reactions with various dipolarophiles, providing access to a range of sulfur-containing fused heterocyclic systems.

-

Formation of Carbon-Heteroatom Bonds: The electrophilic C2 atom serves as a key site for the formation of new bonds with heteroatom nucleophiles, including nitrogen, and sulfur, leading to the synthesis of diverse heterocyclic compounds.

-

Formation of Carbon-Carbon Bonds: Reactions with carbon-based nucleophiles enable the formation of new carbon-carbon bonds, expanding the molecular complexity of the resulting products.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound salts, providing a comparative overview of reaction conditions and yields.

| Entry | Reactant 1 (1,3-Dithiolium Salt) | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| 1 | 2-Oxo-5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiinylium perchlorate (B79767) | Trimethyl phosphite (B83602) | 2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiinylidene (BEDT-TTF) | Reflux in trimethyl phosphite, 2-3 h | 85 | [3] |

| 2 | 4,15-Bis(1,3-dithiol-2-ylium) perchlorate | Ammonium (B1175870) sulfide (B99878) | 4,15-Bis(1,3-dithia-2-thione) | (NH4)2S, CH2Cl2/CH3CN (1:1), rt, 5 h | 76 | [4] |

Table 1: Synthesis of Tetrathiafulvalene (TTF) Derivatives and Related Thiones.

| Entry | 1,3-Dithiolium Cation Precursor | Dipolarophile | Product of Cycloaddition | Conditions | Activation Energy (kcal/mol) | Reference |

| 1 | Alkene-substituted 1,3-dithiole | Intramolecular alkene | Fused tricyclic dihydroindenothiophene | DFT Calculations | ~20-30 | [5] |

| 2 | Allene-substituted 1,3-dithiole | Intramolecular allene | Fused tricyclic dihydroindenothiophene | DFT Calculations | ~20-30 | [5] |

Table 2: Intramolecular [3+2] Cycloaddition Reactions.

Experimental Protocols

This section provides detailed experimental procedures for the key applications of this compound salts.

Protocol 1: Synthesis of 2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiinylidene (BEDT-TTF)

This protocol describes the synthesis of the important organic superconductor precursor, BEDT-TTF, from a 1,3-dithiolium salt intermediate.[3]

Materials:

Procedure:

-

A 250-mL, round-bottomed flask is equipped with a magnetic stirring bar and a reflux condenser fitted with a nitrogen bubbler.

-

The flask is charged with 100 mL of freshly distilled trimethyl phosphite and 5.0 g (0.024 mol) of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin.

-

The solution is heated to reflux by immersing the flask in an oil bath preheated to 125°C.

-

The reaction mixture is refluxed for 2–3 hours, during which time bright orange-red crystals of the product precipitate.

-

After cooling to room temperature, the crystals are collected by filtration, washed with methanol, and dried under vacuum to afford BEDT-TTF.

Expected Yield: 85%

Protocol 2: Synthesis of a 1,3-Dithiolium Perchlorate Salt

This protocol details a general method for the preparation of a 1,3-dithiolium perchlorate salt from a dithiocarbamate (B8719985) precursor.[1][4]

Materials:

-

Substituted phenacyl N,N-dialkylaminocarbodithioate

-

Sulfuric acid

-

Acetic acid

-

70% Perchloric acid

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

The dithiocarbamate (1.3 mmol) is added to a mixture of sulfuric acid (1 mL) and acetic acid (3 mL).

-

The resulting solution is heated to 80°C for 10 minutes.

-

The reaction mixture is then allowed to cool to room temperature.

-

70% Perchloric acid (0.5 mL) is carefully added to the cooled mixture.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the pure 1,3-dithiolium perchlorate.

Expected Yield: 96% (for 4,15-Bis(1,3-dithiol-2-ylium) perchlorate)[4]

Protocol 3: Conversion of a 1,3-Dithiolium Perchlorate to a 1,3-Dithia-2-thione

This protocol describes the conversion of a 1,3-dithiolium salt to the corresponding thione using ammonium sulfide.[4]

Materials:

-

1,3-Dithiolium perchlorate

-

20% Ammonium sulfide solution

-

Dichloromethane (CH2Cl2)

-

Acetonitrile (CH3CN)

-

Ethanol (for purification)

Procedure:

-

To a solution of the 1,3-dithiolium perchlorate (0.25 mmol) in a 1:1 mixture of CH2Cl2 and CH3CN (10 mL), add 20% ammonium sulfide solution (0.56 mL, 0.6 mmol).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture into water and extract with CH2Cl2.

-

Evaporate the solvent from the combined organic layers and purify the residue by recrystallization from ethanol to afford the desired 1,3-dithia-2-thione.

Expected Yield: 76% (for 4,15-Bis(1,3-dithia-2-thione))[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships in the application of this compound salts.

Caption: General synthesis of this compound salts.

Caption: Synthesis of TTF derivatives.

Caption: [3+2] Cycloaddition reaction pathway.

Conclusion

This compound salts are powerful and versatile intermediates in organic synthesis. Their ability to act as potent electrophiles at the C2 position allows for the efficient construction of a wide array of organic molecules, most notably tetrathiafulvalene derivatives and complex heterocyclic systems via cycloaddition reactions. The protocols and data presented in this application note provide a solid foundation for researchers to explore and utilize the rich chemistry of this compound salts in their synthetic endeavors, from materials science to the development of novel bioactive compounds. Further exploration into their catalytic applications and their use in the total synthesis of natural products represents a promising and expanding area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. An Approach to Paracyclophane-Based Tetrathiafulvalenes: Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione [mdpi.com]

- 5. Computational Mechanistic Analysis of Intramolecular Cycloadditions of the 1,3-Dithiolium Cation with Adjacent Alkene and Allene Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Dithiol-1-ium Salts in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-dithiol-1-ium salts in various areas of materials science. These compounds have garnered significant interest due to their unique electronic and optical properties, making them valuable building blocks for advanced materials.

Application Notes

This compound salts are versatile precursors and active components in a range of advanced materials. Their primary applications lie in the fields of organic electronics and nonlinear optics, with potential uses in energy conversion technologies.

Organic Conductors

A significant application of this compound salts is in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. These TTF-based molecules are pivotal in the development of organic conductors and superconductors. The this compound moiety serves as a key intermediate that, through coupling reactions, forms the electron-rich TTF core. The resulting charge-transfer salts exhibit a wide range of electrical conductivities, from semiconducting to metallic behavior. The conductivity is highly dependent on the molecular structure, crystal packing, and the nature of the counter-anion.

Table 1: Electrical Properties of Organic Conductors Derived from this compound Salt Precursors

| Derivative/Complex | Conductivity (S/cm) | Temperature Dependence | Counter-ion |

| (BEDT-TTF)₂[Cu(NCS)₂] | 10 - 40 | Metallic down to 10.4 K, then superconducting | [Cu(NCS)₂]⁻ |

| (BEDT-TTF)₂I₃ | 20 - 30 | Metallic down to 1.5 K, then superconducting | I₃⁻ |

| (TMTSF)₂PF₆ | ~500 | Metallic down to 12 K, then enters a spin-density wave state | PF₆⁻ |

Note: BEDT-TTF (bis(ethylenedithio)-tetrathiafulvalene) and TMTSF (tetramethyltetraselenafulvalene) are synthesized from this compound salt analogues.

Nonlinear Optical (NLO) Materials

This compound salts and their derivatives, particularly polymethine dyes incorporating the 1,3-dithiole moiety, exhibit significant third-order nonlinear optical properties.[1] These materials are of interest for applications in optical switching, optical limiting, and frequency conversion. The high degree of π-electron delocalization in these systems leads to large third-order hyperpolarizabilities (γ). The nonlinear response can be tuned by modifying the length of the polymethine chain and the nature of the end groups.

Table 2: Third-Order Nonlinear Optical Properties of Bis(1,3-dithiole) Polymethine Dyes [1]

| Dye Structure | Absorption Max (nm) | Third-Harmonic Generation (γ) (esu) |

| Monomethine | 489 | 1 x 10⁻³³ |

| Trimethine | 650 | 4.5 x 10⁻³³ |

| Pentamethine | 780 | 9.2 x 10⁻³³ |

| Heptamethine | 911 | 14.1 x 10⁻³³ |

Dye-Sensitized Solar Cells (DSSCs)

While direct application of this compound salts in high-performance DSSCs is an emerging area, related sulfur-containing heterocyclic salts have been investigated as components of the electrolyte. These salts can act as charge-transfer mediators or as additives to improve cell performance by influencing the semiconductor's conduction band edge and reducing charge recombination. The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard component in DSSC electrolytes, and the choice of the cation can impact the cell's efficiency and stability.

Table 3: Performance of a Generic Dye-Sensitized Solar Cell

| Parameter | Value |

| Open-circuit voltage (Voc) | 0.7 - 0.8 V |

| Short-circuit current (Jsc) | 15 - 20 mA/cm² |

| Fill factor (FF) | 0.6 - 0.75 |

| Power conversion efficiency (η) | 5 - 11% |

Note: This table represents typical performance metrics for DSSCs and serves as a baseline for evaluating new electrolyte components like this compound salts.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-(dialkylamino)-1,3-dithiol-1-ium Perchlorates

This protocol describes a general method for the synthesis of this compound salts via the acid-catalyzed cyclocondensation of a phenacyl dithiocarbamate (B8719985).

Materials:

-

Substituted ω-bromoacetophenone

-

Dialkylamine

-

Carbon disulfide

-

Sodium hydroxide (B78521)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

70% Perchloric acid

-

Diethyl ether

Procedure:

-

Synthesis of the Dithiocarbamate Intermediate: a. Dissolve the dialkylamine in ethanol. b. Add carbon disulfide dropwise while cooling in an ice bath. c. Add a solution of sodium hydroxide in ethanol. d. To this mixture, add a solution of the substituted ω-bromoacetophenone in ethanol. e. Stir the reaction mixture at room temperature for 2-3 hours. f. Pour the mixture into cold water and collect the precipitated solid by filtration. g. Wash the solid with water and recrystallize from ethanol to yield the phenacyl dithiocarbamate.

-

Cyclocondensation and Salt Formation: a. Suspend the dried phenacyl dithiocarbamate in glacial acetic acid. b. Carefully add concentrated sulfuric acid dropwise while stirring and maintaining the temperature below 40°C. c. Stir the mixture for 1-2 hours at room temperature. d. Cool the mixture in an ice bath and add 70% perchloric acid dropwise. e. The this compound perchlorate (B79767) will precipitate. Collect the solid by filtration. f. Wash the product with cold diethyl ether and dry under vacuum.

Characterization:

-

The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Third-Harmonic Generation (THG) Measurement

This protocol outlines the procedure for measuring the third-order nonlinear optical properties of 1,3-dithiole polymethine dyes using the third-harmonic generation technique.

Materials and Equipment:

-

Pulsed laser source (e.g., Nd:YAG laser, 1064 nm)

-

Solution of the 1,3-dithiole polymethine dye in a suitable solvent (e.g., chloroform)

-

Quartz cell with a known path length

-

Focusing lens

-

Filter to block the fundamental wavelength

-

Photomultiplier tube (PMT) or a CCD detector

-

Data acquisition system

Procedure:

-

Sample Preparation: Prepare a series of solutions of the dye at different concentrations.

-

Experimental Setup: a. Align the laser beam to pass through the focusing lens and into the sample cell. b. Place the filter after the sample cell to ensure only the third-harmonic signal (at 355 nm for a 1064 nm fundamental) reaches the detector. c. Position the PMT or CCD to detect the third-harmonic signal.

-

Measurement: a. Measure the third-harmonic intensity generated from the pure solvent as a reference. b. Measure the third-harmonic intensity from each of the dye solutions. c. Record the intensity as a function of the sample position as it is translated through the laser focus (Z-scan) to determine the sign of the nonlinearity.

-

Data Analysis: a. Calculate the third-order hyperpolarizability (γ) of the dye molecule from the concentration-dependent THG signal, taking into account the refractive index of the solvent and the local field factors.

Protocol 3: Fabrication and Characterization of a Dye-Sensitized Solar Cell

This protocol provides a general method for the fabrication and testing of a DSSC, which can be adapted to test electrolytes containing this compound salts.

Materials and Equipment:

-

Fluorine-doped tin oxide (FTO) coated glass

-

Titanium dioxide (TiO₂) paste

-

Sensitizing dye (e.g., N719)

-

Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple and potentially a this compound salt)

-

Platinum catalyst solution

-

Surlyn sealant

-

Solar simulator (AM 1.5G)

-